6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline
CAS No.: 2549029-67-4
Cat. No.: VC11837845
Molecular Formula: C21H22N4O
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549029-67-4 |
|---|---|
| Molecular Formula | C21H22N4O |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 6-methoxy-4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinoline |
| Standard InChI | InChI=1S/C21H22N4O/c1-26-16-5-6-18-17(12-16)19(7-10-22-18)25-11-8-15-13-24(14-20(15)25)21-4-2-3-9-23-21/h2-7,9-10,12,15,20H,8,11,13-14H2,1H3 |
| Standard InChI Key | DLOJSTKNMZWAKR-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=CN=C2C=C1)N3CCC4C3CN(C4)C5=CC=CC=N5 |
| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)N3CCC4C3CN(C4)C5=CC=CC=N5 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a quinoline backbone substituted at the 6-position with a methoxy group () and at the 4-position with a bicyclic octahydropyrrolo[3,4-b]pyrrole system bearing a pyridin-2-yl group. Key structural attributes include:
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Quinoline Core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets.
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Methoxy Group: Enhances solubility and modulates electronic properties through electron donation.
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Pyrrolopyrrole-Pyridine Substituent: A saturated bicyclic amine system linked to a pyridine ring, contributing to three-dimensional complexity and hydrogen-bonding capabilities.
The IUPAC name, 6-methoxy-4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinoline, reflects this intricate connectivity.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 2549029-67-4 |
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| SMILES Notation | COC1=CC2=C(C=CN=C2C=C1)N3CCC4C3CN(C4)C5=CC=CC=N5 |
| Topological Polar Surface Area | 64.9 Ų |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 6-methoxy-4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoline involves multi-step organic transformations, though detailed protocols remain proprietary. Analogous quinoline derivatives are typically synthesized via:
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Doebner-Miller Reaction: Condensation of aryl aldehydes with amino-containing precursors to form the quinoline core .
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Palladium-Catalyzed Coupling: Introduction of the pyrrolopyrrole moiety via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling.
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Post-Functionalization: Methoxy group installation via nucleophilic substitution or demethylation of protected intermediates .
Challenges in Synthesis
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Stereochemical Control: The octahydropyrrolo[3,4-b]pyrrole system contains multiple stereocenters, necessitating asymmetric catalysis or chiral resolution.
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Solubility Issues: The hydrophobic quinoline core requires polar aprotic solvents (e.g., DMF, DMSO) for reactivity .
Biological Activities and Mechanisms
Antibacterial Activity
Pharmacological Profile
ADME Predictions
Computational models (e.g., SwissADME) predict:
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Absorption: Moderate oral bioavailability due to high molecular weight (>500 g/mol threshold violation).
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Metabolism: Hepatic oxidation via CYP3A4, with potential drug-drug interactions.
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Excretion: Primarily renal, with prolonged half-life due to lipophilicity.
Toxicity Considerations
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hERG Inhibition Risk: The pyridine moiety may block potassium channels, warranting cardiac safety studies.
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CYP Inhibition: Competitive inhibition of CYP2D6 is possible, necessitating dose adjustments in polypharmacy .
Comparative Analysis with Structural Analogs
Key Differentiators
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Three-Dimensional Complexity: The octahydropyrrolo[3,4-b]pyrrole system provides conformational rigidity absent in simpler quinolines.
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Dual Targeting: Combined quinoline (DNA interaction) and pyridine (kinase inhibition) pharmacophores enable multitarget engagement .
Future Directions
Research Priorities
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In Vivo Efficacy Studies: Validate antitumor activity in xenograft models.
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Derivatization: Introduce solubilizing groups (e.g., sulfonates) to improve pharmacokinetics.
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Target Deconvolution: Use CRISPR-Cas9 screens to identify primary biological targets.
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